molecular formula C34H42N2O6 B12302266 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Cat. No.: B12302266
M. Wt: 574.7 g/mol
InChI Key: QCUYNKHCHODACY-UHFFFAOYSA-N
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Description

ivDde-L-Lys(Fmoc)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for selective deprotection and modification of the lysine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-L-Lys(Fmoc)-OH involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the ivDde group. The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The ivDde group is introduced using ivDde chloride under similar conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of ivDde-L-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

ivDde-L-Lys(Fmoc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: The Fmoc group is removed using a base such as piperidine in DMF, while the ivDde group is removed using hydrazine in DMF.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; hydrazine in DMF for ivDde removal.

    Coupling: DIC and HOBt in DMF or DCM.

Major Products Formed

The major products formed from these reactions are peptides with selectively modified lysine residues, which can be further used in various applications.

Scientific Research Applications

ivDde-L-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used in the synthesis of complex peptides with modified lysine residues.

    Drug Development: Employed in the development of peptide-based drugs and vaccines.

    Bioconjugation: Used in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.

    Material Science: Utilized in the development of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of ivDde-L-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine side chain. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The ivDde group allows for selective modification of the lysine side chain, enabling the introduction of various functional groups. The deprotection of these groups is achieved under specific conditions, allowing for the controlled synthesis of peptides with desired modifications.

Comparison with Similar Compounds

ivDde-L-Lys(Fmoc)-OH is unique due to its dual protection strategy, which allows for selective modification of the lysine side chain. Similar compounds include:

    Fmoc-L-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

    Fmoc-L-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

    Fmoc-L-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side chain protection.

Each of these compounds offers different advantages and disadvantages in terms of stability, ease of deprotection, and compatibility with various synthetic conditions.

Properties

Molecular Formula

C34H42N2O6

Molecular Weight

574.7 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)

InChI Key

QCUYNKHCHODACY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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